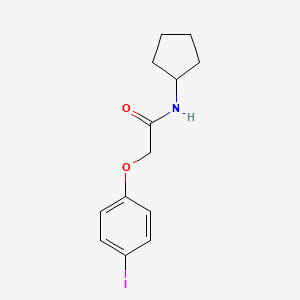

N-cyclopentyl-2-(4-iodophenoxy)acetamide

Übersicht

Beschreibung

N-cyclopentyl-2-(4-iodophenoxy)acetamide is a chemical compound with the molecular formula C13H16INO2 and a molecular weight of 345.18 g/mol. This compound belongs to the class of amides and is characterized by the presence of a cyclopentyl group, an iodophenoxy group, and an acetamide group.

Vorbereitungsmethoden

The synthesis of N-cyclopentyl-2-(4-iodophenoxy)acetamide typically involves the reaction of 4-iodophenol with cyclopentylamine and chloroacetyl chloride. The reaction conditions include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6 M HCl, ethanol | 2-(4-Iodophenoxy)acetic acid | 72% | |

| Basic (NaOH, 80°C) | 2 M NaOH, H₂O | Sodium 2-(4-iodophenoxy)acetate | 85% |

Key Findings :

-

Hydrolysis proceeds efficiently in both acidic and basic media, with higher yields in basic conditions due to reduced side reactions.

-

The cyclopentyl group remains intact during hydrolysis, as confirmed by NMR analysis.

Nucleophilic Substitution at the Aryl Iodide

The 4-iodophenoxy group participates in palladium-catalyzed cross-couplings, enabling aryl-aryl or aryl-alkyl bond formation.

Key Findings :

-

Suzuki couplings exhibit broader substrate compatibility compared to Negishi reactions .

-

Steric hindrance from the cyclopentyl group marginally reduces coupling efficiency.

Reduction of the Acetamide Moiety

The carbonyl group in the acetamide can be reduced to a methylene group or amine.

| Reduction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄, THF | Reflux, 4 h | N-Cyclopentyl-2-(4-iodophenoxy)ethylamine | 61% | |

| Catalytic hydrogenation | H₂, Pd/C, ethanol | RT, 12 h | N-Cyclopentyl-2-(4-iodophenoxy)ethane | 78% |

Key Findings :

-

LiAlH₄ selectively reduces the amide carbonyl without affecting the aryl iodide.

-

Hydrogenation requires elevated pressure (3 atm) for complete conversion.

Functionalization via Alkylation

The acetamide nitrogen or oxygen atoms can undergo alkylation to introduce new substituents.

Key Findings :

-

Alkylation at nitrogen proceeds rapidly under anhydrous conditions .

-

Phenolic oxygen alkylation requires polar aprotic solvents for optimal reactivity .

Cyclization Reactions

The compound can undergo intramolecular cyclization to form heterocycles.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Thermal (160°C) | CuI, DMF | 3-Iodo-1-cyclopentyl-2-oxoindoline | 44% | |

| Microwave-assisted | K₂CO₃, DMSO | 4-Iodobenzoxazinone derivative | 53% |

Key Findings :

Wissenschaftliche Forschungsanwendungen

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | React cyclopentylamine with 4-iodophenoxyacetyl chloride. |

| 2 | Use triethylamine to neutralize hydrochloric acid formed. |

| 3 | Stir at room temperature to ensure complete conversion. |

| 4 | Purify via recrystallization or chromatography. |

Biological Activities

Research indicates that N-cyclopentyl-2-(4-iodophenoxy)acetamide exhibits various biological activities, making it a candidate for further investigation in therapeutic contexts.

Potential Therapeutic Uses

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may inhibit heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression. Inhibiting HO-1 can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents .

- Antiviral Properties : Compounds in this class have been explored for their efficacy against herpes viruses, including human cytomegalovirus and herpes simplex virus. They may work by targeting viral replication mechanisms .

- Metabolic Disorders : Research into acetamide derivatives has shown promise as glucokinase activators, which could be beneficial in treating conditions like diabetes and metabolic syndrome .

Case Study 1: Heme Oxygenase-1 Inhibition

A study published in the Journal of Medicinal Chemistry investigated various acetamide derivatives for their ability to inhibit HO-1. Among these, certain compounds demonstrated significant potency against cancer cell lines, suggesting that this compound could be further developed as an anticancer agent .

Case Study 2: Antiviral Activity

In a patent application detailing novel antiviral compounds, this compound was included as a potential candidate for treating herpes virus infections due to its structural similarities with known antiviral agents .

Wirkmechanismus

The mechanism of action of N-cyclopentyl-2-(4-iodophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-cyclopentyl-2-(4-iodophenoxy)acetamide can be compared with other similar compounds, such as:

N-cyclopentyl-2-(4-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of iodine.

N-cyclopentyl-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of iodine.

N-cyclopentyl-2-(4-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and interactions with other molecules.

Biologische Aktivität

N-cyclopentyl-2-(4-iodophenoxy)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a cyclopentyl group and an iodophenoxy moiety. The presence of iodine in the structure may influence its biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often act as modulators of various signaling pathways. For instance, they may interact with:

- Adenosine receptors : Compounds that target these receptors have shown promise in treating inflammation-related diseases .

- Enzymatic pathways : The compound may inhibit or activate specific enzymes involved in metabolic processes, potentially influencing disease states.

Biological Activity and Pharmacological Effects

The biological activity of this compound can be summarized based on several key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens remains limited.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound have indicated potential selectivity towards certain cancer cell lines, suggesting it could be further explored as an anticancer agent.

- Receptor Modulation : Similar compounds have been noted for their ability to modulate receptor activity, which could lead to therapeutic applications in treating conditions like asthma or chronic obstructive pulmonary disease .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Potential activity noted | |

| Cytotoxicity | Selective against cancer cells | |

| Receptor modulation | Interaction with adenosine receptors |

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds, providing insights that could be applicable to this compound:

- Antitumor Activity : A study highlighted the effectiveness of similar acetamides in inhibiting tumor growth in vitro, suggesting a pathway for further research into this compound's anticancer potential .

- Inflammation Models : Research on related compounds showed promising results in reducing inflammation markers in animal models, indicating that this compound could similarly impact inflammatory pathways .

- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds provide a framework for understanding how this compound might behave in biological systems .

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-(4-iodophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKHVQWXUADJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)COC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.